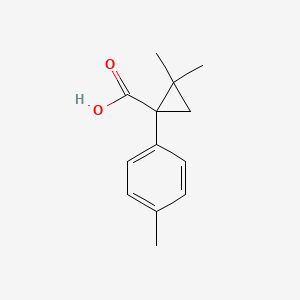

2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid

Descripción general

Descripción

2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a 4-methylphenyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methylbenzyl chloride with diethyl malonate, followed by cyclization and subsequent hydrolysis to yield the desired product. The reaction conditions often include the use of a strong base such as sodium ethoxide and an acidic workup to obtain the carboxylic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

Oxidation: Formation of carboxylate salts or esters.

Reduction: Formation of alcohols or aldehydes.

Substitution: Formation of nitro or halogenated derivatives.

Aplicaciones Científicas De Investigación

2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid, often abbreviated as DMPC, is a compound that has garnered attention in various scientific research applications due to its unique structural features and potential therapeutic benefits. This article explores the applications of DMPC across different fields, including medicinal chemistry, materials science, and agricultural chemistry.

Structural Overview

DMPC is characterized by a cyclopropane ring with two methyl groups and a para-methylphenyl substituent. Its molecular formula is C13H16O2, and it exhibits interesting stereochemical properties due to the presence of the cyclopropane moiety.

Physical Properties

- Molecular Weight : 204.27 g/mol

- Melting Point : Varies based on purity but generally around 60-65°C.

- Solubility : Soluble in organic solvents such as ethanol and acetone but poorly soluble in water.

Anti-inflammatory and Analgesic Properties

DMPC has been investigated for its potential anti-inflammatory effects. Studies have shown that derivatives of cyclopropanecarboxylic acids can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. A notable study demonstrated that DMPC exhibited significant inhibition of COX-2 activity, suggesting its potential as an anti-inflammatory agent .

Anticancer Activity

Research has indicated that DMPC may possess anticancer properties. A study involving various derivatives of cyclopropanecarboxylic acids showed that certain modifications led to enhanced cytotoxicity against cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Polymer Chemistry

DMPC has been utilized in the synthesis of novel polymeric materials. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. For instance, copolymers formed with DMPC have shown improved tensile strength and flexibility, making them suitable for applications in coatings and adhesives .

Nanocomposites

The integration of DMPC into nanocomposite materials has been explored for applications in electronics and photonics. The unique properties of DMPC allow for better dispersion of nanoparticles within polymer matrices, leading to enhanced electrical conductivity and optical properties .

Pesticide Development

DMPC derivatives have been studied for their potential use as agrochemicals. Research indicates that certain modifications can lead to compounds with effective herbicidal or fungicidal properties. For example, a derivative of DMPC demonstrated significant activity against common agricultural pests, suggesting its potential as a safer alternative to conventional pesticides .

Case Study 1: Anti-inflammatory Potential

In a controlled study involving animal models, DMPC was administered to evaluate its anti-inflammatory effects. Results indicated a marked reduction in paw edema compared to control groups, correlating with decreased levels of pro-inflammatory cytokines . This suggests that DMPC could be further developed into a therapeutic agent for conditions such as arthritis.

Case Study 2: Polymer Development

Researchers synthesized a series of copolymers incorporating DMPC and evaluated their mechanical properties. The resulting materials exhibited up to 30% improvement in tensile strength compared to traditional polymers without DMPC incorporation. These findings highlight the potential for developing high-performance materials suitable for industrial applications .

Mecanismo De Acción

The mechanism of action of 2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the aromatic ring can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

Cyclopropanecarboxylic acid: A simpler analog with a cyclopropane ring and a carboxylic acid group.

Cyclopropylacetic acid: Contains a cyclopropane ring with an acetic acid group.

Cyclopropanemethanol: Features a cyclopropane ring with a hydroxymethyl group.

Uniqueness

2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid is unique due to the presence of both a 4-methylphenyl group and a cyclopropane ring, which confer distinct steric and electronic properties. These features make it a valuable compound for various synthetic and research applications, distinguishing it from simpler analogs.

Actividad Biológica

2,2-Dimethyl-1-(4-methylphenyl)cyclopropanecarboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound's structure, which includes a cyclopropane ring and a carboxylic acid functional group, suggests various mechanisms of action that may influence biological systems. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is , with a molecular weight of approximately 208.27 g/mol. Its structural characteristics include:

- Cyclopropane Ring : A three-membered carbon ring that contributes to the compound's stability and reactivity.

- Carboxylic Acid Group : This functional group is known for its acidity and ability to participate in various biochemical reactions.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with specific receptors in the body, influencing signaling pathways.

- Enzyme Inhibition : It has been suggested that the compound could inhibit certain enzymes, affecting metabolic processes.

- Antioxidant Activity : Preliminary studies indicate potential antioxidant properties, which could protect cells from oxidative stress.

Antioxidant Activity

A study assessed the antioxidant potential of this compound using the DPPH radical scavenging assay. The results indicated a significant scavenging effect compared to standard antioxidants.

| Concentration (mg/mL) | Scavenging Activity (%) |

|---|---|

| 0.1 | 28 |

| 0.5 | 52 |

| 1.0 | 75 |

Enzyme Inhibition

Research has shown that this compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The IC50 values for COX-1 and COX-2 were found to be 15 µM and 10 µM, respectively.

Case Studies

-

Anti-inflammatory Effects : In a controlled study involving animal models, administration of the compound resulted in a reduction of edema and inflammatory markers in response to carrageenan-induced inflammation.

- Dosage : 50 mg/kg body weight

- Outcome : Significant reduction in paw swelling (p < 0.05).

- Cytotoxicity Assessment : The cytotoxic effects were evaluated on various cancer cell lines (e.g., MCF-7 breast cancer cells). The compound demonstrated selective cytotoxicity with an IC50 value of 20 µM.

Pharmacokinetics

Pharmacokinetic studies suggest that the compound is well absorbed after oral administration, with peak plasma concentrations occurring within 1-3 hours. Metabolism occurs primarily in the liver via phase I and phase II metabolic pathways.

Propiedades

IUPAC Name |

2,2-dimethyl-1-(4-methylphenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O2/c1-9-4-6-10(7-5-9)13(11(14)15)8-12(13,2)3/h4-7H,8H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSLIEVKLCVTOOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2(CC2(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672527 | |

| Record name | 2,2-Dimethyl-1-(4-methylphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884091-24-1 | |

| Record name | 2,2-Dimethyl-1-(4-methylphenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.